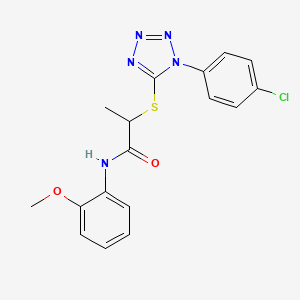
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide (CAS Number: 887347-85-5) is a novel organic molecule that features a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anticonvulsant research. This article reviews the biological activity of this compound based on diverse scientific literature, including case studies and experimental findings.
The molecular formula of the compound is C13H11ClN6OS, with a molecular weight of approximately 366.9 g/mol . The structural features of this compound suggest potential interactions with various biological targets, which may contribute to its pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole and tetrazole moieties exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains. For example, one study reported that derivatives similar to this compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 100-400 | Antimicrobial |
| Other related thiazole derivatives | 50-200 | Antimicrobial |
Anticancer Activity
The anticancer potential of the compound has been explored through various assays. In vitro studies indicated that compounds with similar structures exhibited cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups, such as methoxy substituents on the phenyl ring, enhances cytotoxic activity. For instance, a related thiazole derivative demonstrated an IC50 value of 1.98 µg/mL against A549 cells .
| Cell Line | IC50 (µg/mL) | Compound Type |
|---|---|---|
| MCF-7 | <10 | Thiazole derivative |
| A549 | 1.98 | Related compound |
Anticonvulsant Activity
The anticonvulsant properties of compounds containing tetrazole rings have also been documented. Experimental data suggest that certain derivatives can effectively eliminate tonic extensor phases in animal models, indicating their potential use in seizure management. The SAR indicates that modifications to the phenyl ring significantly influence anticonvulsant activity .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several thiazole derivatives and tested their antimicrobial efficacy against multiple pathogens. The synthesized compounds were shown to possess varying degrees of activity, with some achieving MICs comparable to established antibiotics.
- Anticancer Screening : In another study focusing on anticancer activity, several derivatives were screened against human glioblastoma U251 cells. The results indicated that modifications in the substituents on the phenyl ring could lead to enhanced cytotoxic effects, positioning these compounds as candidates for further development.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the tetrazole ring may facilitate binding to these targets, modulating their activity and leading to observed biological effects.
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-14-5-3-4-6-15(14)25-2)26-17-20-21-22-23(17)13-9-7-12(18)8-10-13/h3-11H,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDILBEAEHPUHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)SC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














